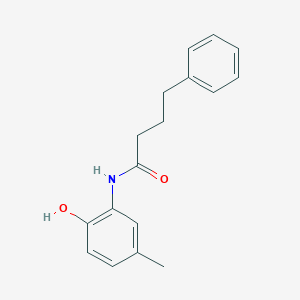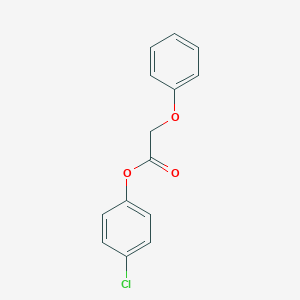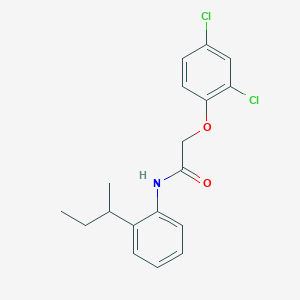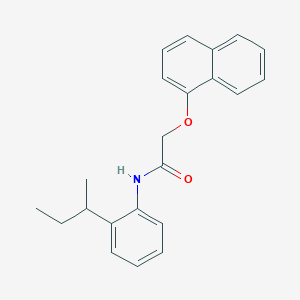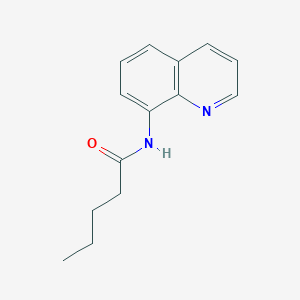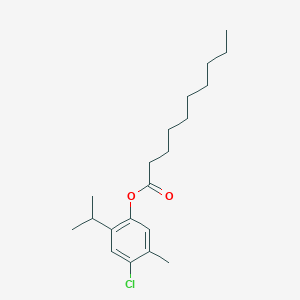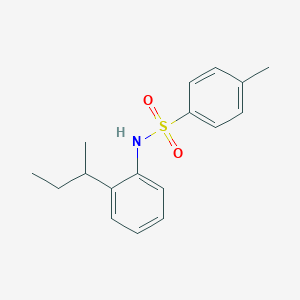
N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide, also known as NBQX, is a chemical compound that has been widely studied for its potential applications in scientific research. NBQX belongs to a class of compounds known as AMPA receptor antagonists, which have been shown to play a significant role in the regulation of neurotransmitter activity in the brain.
Wissenschaftliche Forschungsanwendungen
N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the most significant applications of N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide is in the study of the AMPA receptor, which is a type of glutamate receptor that plays a critical role in the regulation of synaptic plasticity and memory formation. By blocking the activity of the AMPA receptor, N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide can be used to study the role of this receptor in various physiological and pathological processes.
Wirkmechanismus
N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor and blocking the activity of glutamate, which is the primary neurotransmitter that activates the receptor. By blocking the activity of the AMPA receptor, N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide can modulate the activity of other neurotransmitter systems in the brain, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide are complex and multifaceted, and depend on a variety of factors including the dose, route of administration, and the specific brain regions targeted. Some of the most significant effects of N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide include the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide in lab experiments is its specificity for the AMPA receptor, which allows researchers to selectively target this receptor without affecting other neurotransmitter systems. Additionally, N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide is relatively easy to synthesize and can be administered using a variety of routes, including intraperitoneal injection and intracerebroventricular injection.
However, there are also some limitations to using N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide in lab experiments. One of the most significant limitations is the potential for off-target effects, as N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide can also bind to other receptors in the brain in addition to the AMPA receptor. Additionally, N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide, including the development of more selective AMPA receptor antagonists, the investigation of the role of the AMPA receptor in various neurological and psychiatric disorders, and the exploration of the potential therapeutic applications of N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide in these disorders. Additionally, future research could focus on the development of new methods for administering N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide, such as the use of targeted drug delivery systems to improve its efficacy and minimize its off-target effects.
Conclusion
In conclusion, N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide, or N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide, is a chemical compound that has been widely studied for its potential applications in scientific research. N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide acts as a competitive antagonist of the AMPA receptor, blocking the activity of glutamate and modulating the activity of other neurotransmitter systems in the brain. While N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide has many advantages for use in lab experiments, there are also some limitations to its use, and future research will be needed to fully explore its potential applications in neuroscience and beyond.
Synthesemethoden
N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-sec-butylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield pure N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide.
Eigenschaften
Molekularformel |
C17H21NO2S |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S/c1-4-14(3)16-7-5-6-8-17(16)18-21(19,20)15-11-9-13(2)10-12-15/h5-12,14,18H,4H2,1-3H3 |
InChI-Schlüssel |
SKXMTVZOFRJIFN-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)
![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)
